molecular formula C8H6Br4 B3131514 1,5-Dibromo-2,4-bis(bromomethyl)benzene CAS No. 35510-03-3

1,5-Dibromo-2,4-bis(bromomethyl)benzene

Cat. No. B3131514
CAS RN: 35510-03-3
M. Wt: 421.75 g/mol
InChI Key: UYNPUSPGNRCVLC-UHFFFAOYSA-N
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Description

“1,5-Dibromo-2,4-bis(bromomethyl)benzene” is a chemical compound with the molecular formula C8H6Br4 . It is a derivative of benzene, where two hydrogen atoms are substituted by bromomethyl groups and two other hydrogen atoms are substituted by bromine atoms .


Molecular Structure Analysis

The molecular structure of “1,5-Dibromo-2,4-bis(bromomethyl)benzene” involves a benzene ring with two bromomethyl groups and two bromine atoms . The exact 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

“1,5-Dibromo-2,4-bis(bromomethyl)benzene” has a molecular weight of 421.74900 . It has 12 heavy atoms and 6 aromatic heavy atoms . Its LogP (iLOGP) is 3.0, indicating its lipophilicity . Its water solubility is low, making it moderately soluble .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

1,5-Dibromo-2,4-bis(bromomethyl)benzene serves as a versatile building block in organic synthesis. Its bromine atoms can participate in substitution reactions, allowing for the introduction of functional groups. Researchers often use it to create more complex molecules, such as dendrimers, polymers, or ligands for coordination chemistry .

Crystal Engineering and Supramolecular Chemistry

The compound’s crystal structure and packing arrangements intrigue researchers in the field of crystal engineering. They study its interactions in the solid state, exploring how it forms supramolecular assemblies. These insights contribute to designing new materials with specific properties, such as porosity or conductivity .

Safety and Hazards

“1,5-Dibromo-2,4-bis(bromomethyl)benzene” is classified as a dangerous substance . It has hazard statements H302 and H314 . It’s recommended to handle it with care, avoid eye and skin contact, and avoid inhaling it .

Mechanism of Action

Mode of Action

Brominated compounds are generally known for their ability to participate in electrophilic aromatic substitution reactions . They can form covalent bonds with biological molecules, potentially altering their function.

Action Environment

The action, efficacy, and stability of 1,5-Dibromo-2,4-bis(bromomethyl)benzene can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals .

properties

IUPAC Name

1,5-dibromo-2,4-bis(bromomethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br4/c9-3-5-1-6(4-10)8(12)2-7(5)11/h1-2H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNPUSPGNRCVLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1CBr)Br)Br)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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